molecular formula C17H27NO6 B4040537 N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid

N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid

Cat. No.: B4040537
M. Wt: 341.4 g/mol
InChI Key: JBRCKHHFSICTAR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an amine group, ether linkages, and an oxalic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving cell signaling and neurotransmitter functions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine typically involves multiple steps. One common method includes the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylaminoethyl chloride under basic conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine exerts its effects involves interactions with molecular targets such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-propanamine
  • N-propyl-1-propanamine
  • N,N-dimethylethanamine

Uniqueness

N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine is unique due to its specific structure, which includes both ether linkages and an oxalic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-13(2)14-5-7-15(8-6-14)18-12-11-17-10-9-16(3)4;3-1(4)2(5)6/h5-8,13H,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRCKHHFSICTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCOCCN(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
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N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
Reactant of Route 4
N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
Reactant of Route 5
N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid
Reactant of Route 6
N,N-dimethyl-2-[2-(4-propan-2-ylphenoxy)ethoxy]ethanamine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.